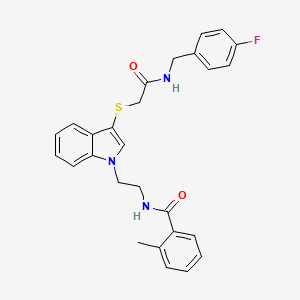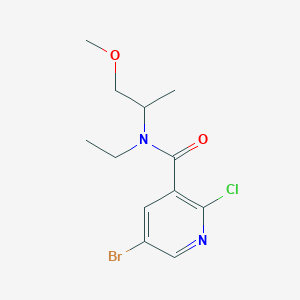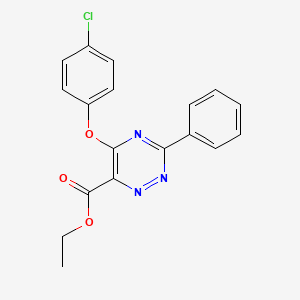
(E)-1-(4-benzylpiperazino)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(4-benzylpiperazino)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-propen-1-one, or (E)-1-(4-benzylpiperazino)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-propen-1-one, is a synthetic compound developed in the laboratory as a potential therapeutic agent. It is a member of the benzylpiperazino family of compounds, which are known for their broad range of biological activities. The compound has been studied extensively in both in vitro and in vivo models, and has been shown to possess a wide range of biological activities.
Aplicaciones Científicas De Investigación
(E)-1-(4-benzylpiperazino)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-propen-1-one has been studied extensively in a variety of scientific research applications. It has been shown to possess anti-inflammatory, anti-cancer, anti-diabetic, and anti-oxidant activities. In addition, it has been used as a model compound to study the structure-activity relationship of benzylpiperazino compounds. It has also been studied in the context of drug delivery systems and as a potential therapeutic agent for a variety of diseases.
Mecanismo De Acción
The exact mechanism of action of (E)-1-(4-benzylpiperazino)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-propen-1-one is not yet fully understood. However, it is believed to act through a variety of mechanisms, including modulation of the activity of enzymes involved in inflammation and cell proliferation, inhibition of the activity of enzymes involved in the production of reactive oxygen species, and modulation of the activity of ion channels.
Biochemical and Physiological Effects
(E)-1-(4-benzylpiperazino)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-propen-1-one has been studied extensively in both in vitro and in vivo models. In vitro studies have shown that it possesses anti-inflammatory, anti-cancer, anti-diabetic, and anti-oxidant activities. In vivo studies have shown that it can reduce inflammation and the growth of tumors in animal models. In addition, it has been shown to modulate the activity of ion channels, which could potentially lead to a variety of physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-1-(4-benzylpiperazino)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-propen-1-one is a relatively easy compound to synthesize in the laboratory. The synthesis can be completed in a few steps and the product can be purified by column chromatography and recrystallization. However, the compound is not commercially available and must be synthesized in the laboratory. In addition, the compound is not stable in water and must be stored in an organic solvent.
Direcciones Futuras
The potential therapeutic applications of (E)-1-(4-benzylpiperazino)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-propen-1-one are vast and largely unexplored. Future research should focus on further elucidating the mechanisms of action of the compound and exploring its potential as a therapeutic agent for a variety of diseases. In addition, further research should focus on developing delivery systems that can effectively deliver the compound to the target tissue. Finally, further research should focus on identifying novel derivatives of the compound that may possess improved pharmacological properties.
Métodos De Síntesis
The synthesis of (E)-1-(4-benzylpiperazino)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-propen-1-one was first reported in 1999 by a group of German researchers. The synthesis begins with the reaction of 4-benzylpiperazine with 1,3-benzodioxol-5-yl bromide in the presence of potassium carbonate. This reaction yields the desired product in a yield of over 90%. The product can then be purified by column chromatography and recrystallization.
Propiedades
IUPAC Name |
(E)-1-(4-benzylpiperazin-1-yl)-3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O3/c22-18-13-20-19(26-15-27-20)12-17(18)6-7-21(25)24-10-8-23(9-11-24)14-16-4-2-1-3-5-16/h1-7,12-13H,8-11,14-15H2/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWMEBWOHHKNCM-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C=CC3=CC4=C(C=C3Br)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)/C=C/C3=CC4=C(C=C3Br)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-benzylpiperazino)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-propen-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-(tert-butyl)-N-(2-(cyclohex-1-en-1-yl)ethyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2908361.png)
![N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2908362.png)




![1-Cyclopropyl-2-(pyrido[2,3-d]pyrimidin-4-ylamino)-1-thiophen-2-ylethanol](/img/structure/B2908368.png)



